Comprehensive NMR Characterization of Methyl 5-(3-oxobutyl)furan-2-carboxylate: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of Methyl 5-(3-oxobutyl)furan-2-carboxylate: A Technical Guide for Structural Elucidation
Executive Summary
Methyl 5-(3-oxobutyl)furan-2-carboxylate (CAS: 67273-90-9) is a highly functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry and advanced organic synthesis. Structurally, it features a central furan ring flanked by an electron-withdrawing methyl ester at the C2 position and an electron-donating 3-oxobutyl chain at the C5 position.
For drug development professionals and analytical scientists, unambiguous structural verification of this compound is critical. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the underlying spin-system electronics, 2D correlation strategies, and a self-validating experimental protocol for high-fidelity spectral acquisition.
Structural Dynamics and Spin Systems
The NMR spectral signature of Methyl 5-(3-oxobutyl)furan-2-carboxylate is dictated by the "push-pull" electronic nature of the substituted furan ring.
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The Furan Core: Furan is an electron-rich heteroaromatic system. The addition of the C2 methyl ester introduces a strong anisotropic deshielding effect and withdraws electron density via resonance, significantly shifting the adjacent H-3 and C-3 signals downfield. Conversely, the C5 alkyl substitution (the 3-oxobutyl group) donates electron density via hyperconjugation, shielding the H-4 and C-4 positions. This creates a pronounced chemical shift gradient across the ring, as documented in standard spectroscopic literature ().
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The Aliphatic Side Chain: The 3-oxobutyl moiety (-CH 2 -CH 2 -CO-CH 3 ) acts as an isolated spin system. The two methylene groups couple to each other, forming a classic A 2 X 2 (or loosely, a pair of triplets) pattern. The terminal methyl group is isolated by the ketone carbonyl, appearing as a sharp singlet.
1 H and 13 C NMR Chemical Shift Assignments
The following tables summarize the empirical and predictive chemical shift data for Methyl 5-(3-oxobutyl)furan-2-carboxylate acquired in CDCl 3 at 298 K.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-3 (Furan) | 7.08 | Doublet (d) | 3.4 | 1H | Deshielded by the adjacent ester carbonyl; exhibits characteristic 3J furan coupling. |
| H-4 (Furan) | 6.15 | Doublet (d) | 3.4 | 1H | Shifted upfield relative to H-3 due to the electron-donating effect of the C-5 alkyl group. |
| O-CH 3 (Ester) | 3.85 | Singlet (s) | - | 3H | Typical resonance for a methoxy group attached to a conjugated ester. |
| C1''-H 2 | 2.95 | Triplet (t) | 7.2 | 2H | Benzylic-type position; deshielded by the direct attachment to the aromatic furan ring. |
| C2''-H 2 | 2.80 | Triplet (t) | 7.2 | 2H | Alpha to the ketone carbonyl; couples with the C1'' methylene protons. |
| C4''-H 3 | 2.15 | Singlet (s) | - | 3H | Terminal methyl group directly attached to the highly deshielding ketone carbonyl. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C3'' (Ketone C=O) | 207.5 | C q | Highly deshielded aliphatic ketone carbonyl. |
| C1' (Ester C=O) | 159.0 | C q | Conjugated ester carbonyl; shielded relative to the ketone due to oxygen resonance. |
| C5 (Furan) | 158.4 | C q | Oxygen-bound aromatic carbon, further deshielded by the alkyl substitution. |
| C2 (Furan) | 143.8 | C q | Oxygen-bound aromatic carbon, alpha to the electron-withdrawing ester. |
| C3 (Furan) | 118.5 | CH | Aromatic carbon beta to furan oxygen, deshielded by the ester group. |
| C4 (Furan) | 108.2 | CH | Aromatic carbon beta to furan oxygen, shielded by the alkyl group. |
| C2' (Ester CH 3 ) | 51.8 | CH 3 | Methoxy carbon of the ester. |
| C2'' (Alkyl CH 2 ) | 41.5 | CH 2 | Aliphatic carbon alpha to the ketone carbonyl. |
| C4'' (Ketone CH 3 ) | 30.0 | CH 3 | Terminal methyl of the methyl ketone. |
| C1'' (Alkyl CH 2 ) | 22.5 | CH 2 | Aliphatic carbon attached directly to the furan ring. |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong foundational hypothesis, 2D NMR is required to prove exact molecular connectivity, particularly across heteroatoms and quaternary carbons ().
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HSQC (Heteronuclear Single Quantum Coherence): Used to map all protons to their directly attached carbons. This will immediately differentiate the two methylene groups (C1'' at 22.5 ppm vs. C2'' at 41.5 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the functional groups.
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Furan-Ester Linkage: The methoxy protons (3.85 ppm) must show a strong 3JCH correlation to the ester carbonyl (159.0 ppm).
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Furan-Alkyl Linkage: The C1'' protons (2.95 ppm) must show 3JCH correlations to furan C4 (108.2 ppm) and furan C5 (158.4 ppm), unambiguously placing the side chain at the 5-position.
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Ketone Linkage: The terminal methyl protons (2.15 ppm) will show a 2JCH correlation to the ketone carbonyl (207.5 ppm) and a 3JCH to the C2'' methylene carbon (41.5 ppm).
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High-Fidelity NMR Acquisition Protocol
To achieve publication-quality spectra and ensure accurate integration, the following self-validating protocol must be adhered to.
Figure 1: Step-by-step NMR acquisition and structural elucidation workflow for furan derivatives.
Step-by-Step Methodology
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the analyte in 600 µL of CDCl 3 (99.8% D) containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm precision NMR tube.
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Causality: Filtering removes paramagnetic particulates (e.g., iron dust from spatulas) and undissolved aggregates that severely distort magnetic field homogeneity, leading to broad lines and loss of fine J -coupling resolution.
Step 2: Probe Tuning and Matching
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Action: Insert the sample and iteratively adjust the tuning and matching capacitors for the 1 H and 13 C channels.
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Causality: Tuning ensures the probe's LC circuit resonates exactly at the Larmor frequency of the target nuclei. Matching maximizes power transfer. Poor tuning results in massive losses in Signal-to-Noise Ratio (SNR) and artificially lengthened pulse durations.
Step 3: Locking and Shimming
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Action: Lock onto the deuterium frequency of CDCl 3 . Execute a 3D gradient shimming protocol followed by manual optimization of Z1 and Z2.
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Self-Validation Checkpoint: Measure the Line Width at Half Height (LWHH) of the residual CHCl 3 peak at 7.26 ppm (). If the LWHH is > 0.8 Hz, shimming is inadequate and must be repeated.
Step 4: 90° Pulse Calibration (P1)
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Action: Determine the exact 90° pulse length for the specific sample using a nutation experiment.
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Causality: The dielectric constant of the sample alters the effective B 1 field. Using a generic, uncalibrated pulse angle leads to incomplete excitation, phase distortions, and inaccurate quantitative integration.
Step 5: Acquisition Parameters
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1 H NMR: Acquire 16–32 scans. Crucial: Set the relaxation delay (D1) to at least 5 seconds. Furan protons and isolated methyl groups have long spin-lattice relaxation times ( T1 ). A short D1 will truncate their recovery, leading to artificially low integrals.
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13 C NMR: Acquire 512–1024 scans using a composite pulse decoupling (CPD) sequence (e.g., zgpg30). Set D1 to 2 seconds.
Step 6: Processing and Baseline Correction
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Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 1 H FID before Fourier Transform (FT). Perform zero-order and first-order phase corrections.
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Self-Validation Checkpoint: Before integrating, inspect the baseline. If the baseline on either side of a multiplet is not perfectly flat (zero intensity), apply a polynomial baseline correction. Integrating over a rolling baseline invalidates the quantitative trustworthiness of the data.
References
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Structure Determination of Organic Compounds Source: Springer URL:[Link]
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High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier / ScienceDirect URL:[Link]
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Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL:[Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]
